![molecular formula C15H14O2 B14281487 3,3-Dimethyl-3,4-dihydro-2H-naphtho[1,2-b]pyran-2-one CAS No. 138779-66-5](/img/structure/B14281487.png)
3,3-Dimethyl-3,4-dihydro-2H-naphtho[1,2-b]pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-3,4-dihydro-2H-naphtho[1,2-b]pyran-2-one is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is a derivative of naphthoquinone and is characterized by its fused ring system, which includes a naphthalene moiety and a pyran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-3,4-dihydro-2H-naphtho[1,2-b]pyran-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-hydroxy-1,4-naphthoquinone with isobutyraldehyde in the presence of an acid catalyst. The reaction proceeds through a condensation mechanism, leading to the formation of the desired pyran ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-3,4-dihydro-2H-naphtho[1,2-b]pyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted naphthoquinones, dihydro derivatives, and functionalized pyran compounds.
Scientific Research Applications
3,3-Dimethyl-3,4-dihydro-2H-naphtho[1,2-b]pyran-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-3,4-dihydro-2H-naphtho[1,2-b]pyran-2-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes involved in DNA repair and replication, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
β-Lapachone: A structurally related naphthoquinone with similar biological activities.
Menadione: Another naphthoquinone derivative used in vitamin K synthesis.
Plumbagin: A naturally occurring naphthoquinone with anticancer properties.
Uniqueness
3,3-Dimethyl-3,4-dihydro-2H-naphtho[1,2-b]pyran-2-one is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its fused ring system and the presence of the pyran moiety differentiate it from other naphthoquinone derivatives, making it a valuable compound for various applications.
Properties
CAS No. |
138779-66-5 |
|---|---|
Molecular Formula |
C15H14O2 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
3,3-dimethyl-4H-benzo[h]chromen-2-one |
InChI |
InChI=1S/C15H14O2/c1-15(2)9-11-8-7-10-5-3-4-6-12(10)13(11)17-14(15)16/h3-8H,9H2,1-2H3 |
InChI Key |
OKHYTBYHRRRAHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C3=CC=CC=C3C=C2)OC1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1-(4-Nitroanilino)ethylidene]-4-oxocyclohexa-1,5-diene-1-carboxylic acid](/img/structure/B14281404.png)
![3-[(4-Butylphenyl)methoxy]benzene-1,2-dicarbonitrile](/img/structure/B14281411.png)
![2-[2,3-Difluoro-4-(heptyloxy)phenyl]-5-nonylpyrimidine](/img/structure/B14281425.png)

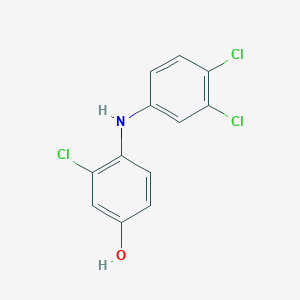
![Trimethoxy[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane](/img/structure/B14281449.png)
![Butanal, 4-[[tris(1-methylethyl)silyl]oxy]-](/img/structure/B14281456.png)
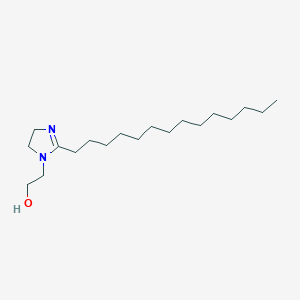
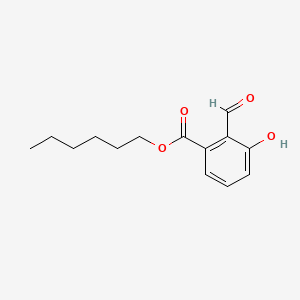
![1-Methylcyclohepta[d]imidazol-1-ium iodide](/img/structure/B14281462.png)
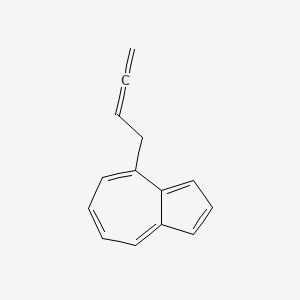
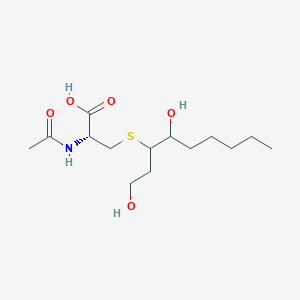
![1-[(4-Nitrophenyl)methyl]thiolan-1-ium chloride](/img/structure/B14281495.png)
![[1,1'-Binaphthalene]-2,2'-diol, 7,7'-dimethoxy-](/img/structure/B14281505.png)
